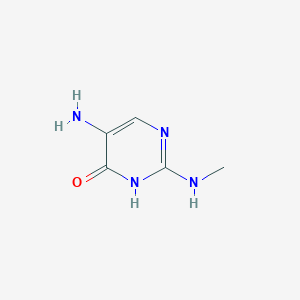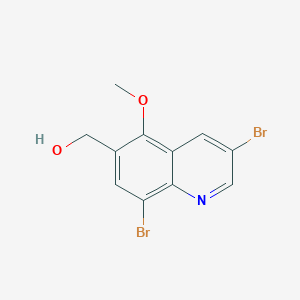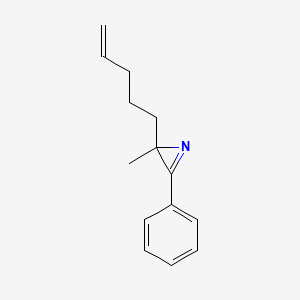
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine is a unique organic compound characterized by its azirine ring structure. Azirines are three-membered nitrogen-containing heterocycles, known for their high reactivity due to ring strain. This particular compound features a phenyl group and a pent-4-en-1-yl substituent, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors. One common method is the reaction of 2-phenyl-2-(pent-4-en-1-yl)acetonitrile with a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate anion, which undergoes intramolecular cyclization to form the azirine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the azirine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azirine ring, where nucleophiles like amines or thiols replace the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or oxides.
Reduction: Amines.
Substitution: Various substituted azirines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, especially as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine involves its high reactivity due to ring strain. The azirine ring can undergo ring-opening reactions, forming reactive intermediates that interact with various molecular targets. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine: Unique due to its specific substituents.
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-aziridine: Similar structure but with a saturated ring.
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirinium ion: A positively charged analog.
Uniqueness
2-Methyl-2-(pent-4-en-1-yl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62901-83-1 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-methyl-2-pent-4-enyl-3-phenylazirine |
InChI |
InChI=1S/C14H17N/c1-3-4-8-11-14(2)13(15-14)12-9-6-5-7-10-12/h3,5-7,9-10H,1,4,8,11H2,2H3 |
InChI Key |
ZUEFKQDTHZVEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



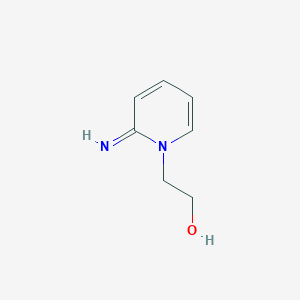
![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)
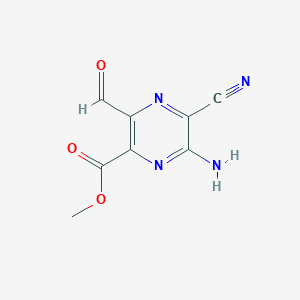
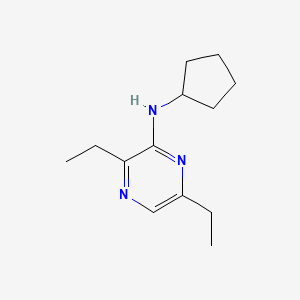
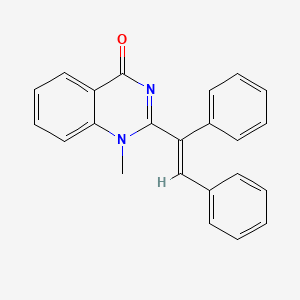
![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
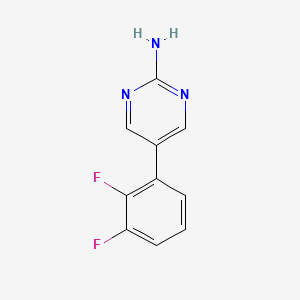
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
